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Compound of Interest

Compound Name: rac-Vofopitant-d3

Cat. No.: B12394611 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: rac-Vofopitant-d3 is a deuterated form of Vofopitant (also known as GR205171),

a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1]

[2][3] The NK1 receptor is the primary receptor for the neuropeptide Substance P.[3] Blockade

of the Substance P/NK1 receptor system has been shown to mediate antiemetic and anxiolytic

effects.[1] Vofopitant has a high affinity for the human, rat, and ferret NK1 receptors.[2] This

document provides detailed application notes and protocols for the administration of rac-
Vofopitant-d3 in rodent models for preclinical research.

Mechanism of Action
Vofopitant acts as a competitive antagonist at the NK1 receptor, preventing the binding of

Substance P. This blockade inhibits the downstream signaling pathways typically activated by

Substance P, which are involved in emesis, pain transmission, and anxiety.[1][3]

Data Presentation
Table 1: In Vitro Receptor Binding Affinities of Vofopitant
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Receptor Species Parameter Value Reference

NK1 Human pKi 10.6 [2]

NK1 Rat pKi 9.5 [2]

NK1 Ferret pKi 9.8 [2]

5-HT1A Rat pKi 6.3 [2]

5-HT1D Bovine pKi 6.6 [2]

5-HT2A Rat pKi 6.5 [2]

Histamine H1 Rat pKi 6.5 [2]

Histamine H2 Guinea-pig pKi 6.6 [2]

Ca2+ channel Rat pKi 5.6 [2]

NK2 - pIC50 <5.0 [2]

NK3 - pIC50 <5.0 [2]

Table 2: Reported Doses of Vofopitant in Rodent Models
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Species Dose
Route of
Administration

Observed
Effect

Reference

Mouse 30 mg/kg
Intraperitoneal

(i.p.)

Potentiation of

paroxetine-

induced increase

in cortical 5-HT

[4]

Rat 30 mg/kg
Subcutaneous

(s.c.)

Increased

choices of

delayed reward

in a T-maze

[4]

Ferret Not Specified Oral

Inhibition of

emesis induced

by various

agents

[3]

Dog Not Specified Oral

Inhibition of

ipecacuanha-

induced emesis

[3]

Experimental Protocols
Protocol 1: Preparation of rac-Vofopitant-d3 Dosing
Solution
Materials:

rac-Vofopitant-d3

Sterile water for injection

Sterile 0.9% saline

Vortex mixer

Sterile filters (0.22 µm)
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Sterile vials

Procedure:

Vehicle Preparation: For many applications, a simple aqueous vehicle is suitable. Vofopitant

dihydrochloride is water-soluble.[5] A common vehicle is sterile 0.9% saline. The pH of the

final solution should be checked and adjusted to be close to physiological pH (~7.4) if

necessary to avoid irritation upon injection.

Solubilization:

Calculate the required amount of rac-Vofopitant-d3 based on the desired concentration

and final volume.

For Vofopitant dihydrochloride, it is highly water-soluble.[5] It is recommended to first

prepare a stock solution in pure water.[5]

For other salt forms or the free base, solubility in aqueous vehicles may be lower. In such

cases, a small amount of a co-solvent like DMSO (typically not exceeding 10% of the final

volume for mice) or a surfactant like Tween 80 may be required.[4]

Preparation of Dosing Solution:

Aseptically add the calculated amount of rac-Vofopitant-d3 to a sterile vial.

Add the appropriate volume of sterile water to dissolve the compound, vortexing if

necessary.

Once fully dissolved, add sterile 0.9% saline to reach the final desired concentration.[5]

If the solution appears as a suspension, it should be prepared fresh for each use.[4]

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

Storage: If the prepared solution is clear, it can be stored at 4°C for up to one week, though

fresh preparation is recommended to avoid loss of efficacy.[4] If the solution is a suspension,

it must be used immediately.[4]
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Protocol 2: Administration of rac-Vofopitant-d3 to
Rodents
General Considerations:

All animal procedures should be performed in accordance with institutional animal care and

use committee (IACUC) guidelines.

The volume of administration should be appropriate for the size of the animal and the route

of administration.

Animals should be acclimated to the experimental conditions before dosing.

a) Oral Gavage (p.o.)

Animal Restraint: Gently but firmly restrain the mouse or rat.

Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the

needle into the esophagus and advance it into the stomach.

Administration: Slowly administer the calculated volume of the rac-Vofopitant-d3 solution.

Post-administration Monitoring: Monitor the animal for any signs of distress.

b) Intraperitoneal Injection (i.p.)

Animal Restraint: Restrain the animal to expose the abdomen.

Injection Site: Locate the lower right or left quadrant of the abdomen.

Injection: Insert a 25-27 gauge needle at a 30-45 degree angle and inject the solution into

the peritoneal cavity.

Post-administration Monitoring: Observe the animal for any signs of discomfort.

c) Subcutaneous Injection (s.c.)

Animal Restraint: Gently restrain the animal.
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Injection Site: Lift the loose skin over the back or neck to form a tent.

Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the solution.

Post-administration Monitoring: Check the injection site for any signs of irritation.

Protocol 3: Assessment of Anxiolytic Activity - Elevated
Plus Maze (EPM)

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus

shape and elevated from the floor.

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the

experiment.

Dosing: Administer rac-Vofopitant-d3 or vehicle at the desired dose and route of

administration (e.g., 30-60 minutes before the test for i.p. injection).

Test Procedure:

Place the animal in the center of the maze, facing an open arm.

Allow the animal to explore the maze for a set period (typically 5 minutes).

Record the session using a video camera for later analysis.

Data Analysis: Score the following parameters:

Time spent in the open arms.

Number of entries into the open arms.

Time spent in the closed arms.

Number of entries into the closed arms.

An anxiolytic effect is indicated by a significant increase in the time spent and/or the

number of entries into the open arms.
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Caption: NK1 Receptor Signaling Pathway and Inhibition by rac-Vofopitant-d3.
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Caption: Experimental Workflow for the Elevated Plus Maze Test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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